molecular formula C19H20N2O3S2 B2594503 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide CAS No. 895445-75-7

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide

Cat. No.: B2594503
CAS No.: 895445-75-7
M. Wt: 388.5
InChI Key: OVADVMFGEMVPFO-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a synthetic derivative based on the 2-aminothiophene-3-carbonitrile scaffold, a structure recognized for its significant value in medicinal chemistry and drug discovery . This core scaffold is typically synthesized via the versatile Gewald reaction, which allows for the efficient, one-pot construction of multi-substituted 2-aminothiophenes from ketones, activated nitriles, and elemental sulfur . The 4,5,6,7-tetrahydrobenzo[b]thiophene structure is a privileged framework in organic synthesis, frequently serving as a key building block for creating diverse heterocyclic systems with potential biological activity . Compounds featuring this core structure have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including notable antioxidant activity, as well as antifungal, anticancer, and anti-inflammatory effects . The integration of the 3-tosylpropanamide moiety in this molecule is a strategic modification that may influence its physicochemical properties and interaction with biological targets, such as proteins or enzymes, making it a compound of interest for researchers in early discovery. It is provided as-is for research purposes, and buyers are responsible for confirming its identity and purity. This product is intended for non-human research only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-6-8-14(9-7-13)26(23,24)11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)25-19/h6-9H,2-5,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVADVMFGEMVPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide typically involves a multi-step process. One common method starts with the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under specific reaction conditions . The resulting cyanoacetamide derivatives are then subjected to further reactions to introduce the thiophene ring and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving readily available reagents. The synthesis typically follows a two-stage protocol that includes the formation of the core structure and subsequent modifications to introduce functional groups such as tosyl and cyano groups. Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure.

Antiinflammatory Properties

Recent studies have demonstrated the potential of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico docking studies revealed strong binding affinity to 5-LOX, suggesting its utility as an anti-inflammatory agent .

Kinase Inhibition

The compound has been identified as a potent inhibitor of c-Jun N-terminal kinases (JNK2 and JNK3). In vitro assays indicated that it exhibits high selectivity against these kinases with IC50 values in the low micromolar range. The unique binding mode observed through X-ray crystallography highlights its potential for further development as a targeted therapy for conditions involving dysregulated JNK signaling .

Cancer Therapy

Given its role as a kinase inhibitor, this compound is being explored for its anticancer properties. The inhibition of JNK pathways has been linked to reduced tumor growth in preclinical models, suggesting that this compound could serve as a lead candidate for cancer therapeutics .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial efficacy of derivatives of this compound. Studies have shown that related structures exhibit significant activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Studies

Study Findings Reference
Study on anti-inflammatory effectsDemonstrated selective inhibition of 5-LOX with potential therapeutic benefits in inflammatory diseases
Investigation into kinase inhibitionIdentified as potent inhibitors of JNK2 and JNK3 with unique binding modes
Antimicrobial efficacy studyShowed significant activity against multiple bacterial strains

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide with structurally and functionally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.

Structural Analogues and Modifications

Compound Name Key Structural Features Bioactivity Summary Reference(s)
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives Cyano group + acetamide side chain Potent antiproliferative activity against MCF-7, NCI-H460, and SF-268 cell lines .
N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides Benzoyl substituents on thiophene core Varied supramolecular aggregation modes; limited bioactivity reported .
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-hydrazinylacetamide Hydrazinyl group on acetamide side chain Intermediate for azo dye synthesis; antimicrobial potential .
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide Phenoxypropanamide side chain (CAS: 476295-81-5) No direct bioactivity data; structural similarity suggests kinase inhibition potential .

Physicochemical Properties

  • Melting Points :
    • Analogues with rigid substituents (e.g., pyridone derivatives) exhibited high melting points (>300°C), while azo derivatives (e.g., 17a ) had lower melting points (166–170°C) due to reduced crystallinity .
  • Solubility: Tosyl and phenoxy groups enhance aqueous solubility compared to unsubstituted benzamides, as seen in 3-phenoxypropanamide derivatives .

Structure-Activity Relationship (SAR)

  • Cyano Group: Critical for electronic stabilization and hydrogen bonding, enhancing antiproliferative activity .
  • Side Chain Modifications :
    • Tosylpropanamide may improve solubility and target binding compared to smaller acetamide groups.
    • Bulky substituents (e.g., benzoyl) reduce bioactivity due to steric hindrance .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a compound of significant interest due to its biological activities, particularly as an inhibitor of specific kinases. This article delves into the biological properties of this compound, summarizing key research findings and presenting relevant data.

  • Chemical Name : this compound
  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol

Biological Activity Overview

The compound has been primarily studied for its inhibitory effects on various kinases, particularly the JNK (c-Jun N-terminal kinase) family. JNKs are involved in stress responses and apoptosis, making them critical targets in cancer and neurodegenerative diseases.

Key Findings

  • JNK Inhibition :
    • Research indicates that derivatives of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) exhibit potent inhibition of JNK2 and JNK3 kinases. Compounds identified in studies showed pIC50 values of approximately 6.7 for JNK3 and 6.5 for JNK2, indicating strong inhibitory potential .
  • Selectivity :
    • The compound demonstrates selectivity within the mitogen-activated protein kinase (MAPK) family, showing less activity against JNK1 and p38alpha compared to JNK2 and JNK3 . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
  • Binding Mechanism :
    • X-ray crystallography studies revealed that the 3-cyano substituent forms hydrogen bonds with the hinge region of the ATP-binding site in JNK3. This unique binding mode contributes to the compound's specificity and potency .

Study 1: Inhibition Profile

A study evaluated a series of related compounds based on the structure of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl). The results highlighted that modifications to the tosyl group significantly impacted inhibitory activity against JNK kinases.

CompoundJNK2 pIC50JNK3 pIC50Selectivity
5a6.56.7High
11a6.56.6High

Study 2: Antidiabetic Activity

Another investigation focused on derivatives of this compound as potential α-glucosidase inhibitors. The findings suggested that certain modifications could enhance antidiabetic properties while maintaining kinase inhibition.

Compoundα-glucosidase IC50 (µM)Remarks
A112Moderate activity
A28Enhanced activity

Q & A

Q. What are the common synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide and related derivatives?

Answer: The synthesis typically involves coupling reactions between substituted tetrahydrobenzo[b]thiophene precursors and activated sulfonyl or acyl reagents. For example:

  • Step 1: React 4-tolylsulfonyl isocyanate with 1-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)propan-1-one in dry acetonitrile to form the target compound via nucleophilic acyl substitution .
  • Step 2: Purification via recrystallization (e.g., using ethanol-dioxane mixtures) or column chromatography. Yield optimization often requires controlled stoichiometry and inert atmospheres .
  • Key intermediates: Cyano-substituted tetrahydrobenzo[b]thiophene cores are synthesized using Gewald reactions or benzoylisothiocyanate-mediated cyclization .

Q. What standard characterization techniques are used to confirm the structure of this compound?

Answer:

  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying regiochemistry and functional groups (e.g., cyano, tosyl). Peaks at δ 2.4–2.6 ppm (tosyl methyl) and δ 7.6–7.8 ppm (aromatic protons) are diagnostic .
  • Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight, while LC-MS monitors purity (>95% is typical for biological assays) .
  • X-ray crystallography: Used to resolve ambiguous stereochemistry in derivatives, as demonstrated for structurally similar compounds .

Q. How is the biological activity of this compound evaluated in vitro?

Answer:

  • Antiproliferative assays: Test against cancer cell lines (e.g., MCF-7, NCI-H460) using the NCI-60 panel protocol. GI50_{50} values are calculated via MTT or SRB assays after 48–72 hours of exposure .
  • Enzyme inhibition: For kinase targets like JNK2/JNK3, measure IC50_{50} using fluorescence polarization assays with ATP-competitive substrates .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of tetrahydrobenzo[b]thiophene derivatives be addressed?

Answer:

  • Catalytic control: Use palladium catalysts (e.g., Pd/C) to direct coupling reactions, minimizing side products in Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the tetrahydrobenzo[b]thiophene amino group, favoring tosylation over competing pathways .
  • Temperature modulation: Lower temperatures (0–5°C) reduce kinetic side reactions, as shown in the synthesis of brominated analogs .

Q. How do structural modifications influence the compound’s antiproliferative activity?

Answer:

  • Substituent effects: Introducing electron-withdrawing groups (e.g., -CN) at the 3-position of the thiophene ring enhances cytotoxicity (e.g., GI50_{50} = 2.5 µM for compound 7a vs. 75.7 µM for 5 in MCF-7 cells) .
  • Side-chain optimization: Replacing tosyl with naphthoyl groups increases JNK3 inhibition (pIC50_{50} = 6.7) by improving hydrophobic interactions in the ATP-binding pocket .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying GI50_{50}50​ values)?

Answer:

  • Assay standardization: Use identical cell lines (e.g., HCT116 colorectal cancer cells) and exposure times (48 hours) to minimize variability .
  • Structural validation: Re-analyze disputed compounds via X-ray crystallography to confirm identity, as batch-to-batch impurities (e.g., residual solvents) can skew results .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular docking: Predict binding modes to JNK2/JNK3 using AutoDock Vina. Prioritize derivatives with lower binding energies (<-9 kcal/mol) .
  • ADMET prediction: Tools like SwissADME assess logP (<5), topological polar surface area (TPSA > 80 Ų), and CYP450 inhibition risks to guide synthetic efforts .

Q. What advanced analytical techniques validate degradation products under storage conditions?

Answer:

  • Stability-indicating HPLC: Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation peaks. Forced degradation (e.g., 40°C/75% RH for 4 weeks) identifies hydrolytic byproducts .
  • LC-QTOF-MS: Characterize unknown impurities by matching fragmentation patterns to reference libraries .

Methodological Best Practices

Q. How are hazardous intermediates (e.g., isocyanates) safely handled during synthesis?

Answer:

  • Containment: Use Schlenk lines or gloveboxes for moisture-sensitive reagents like benzoylisothiocyanate .
  • Neutralization: Quench excess isocyanate with aqueous ammonia (10% v/v) before disposal .

Q. What protocols ensure reproducibility in multistep syntheses?

Answer:

  • In-line monitoring: Employ ReactIR to track reaction progress in real time, ensuring complete conversion before proceeding .
  • Batch documentation: Record detailed parameters (e.g., cooling rates during crystallization) to replicate conditions yielding >95% purity .

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